molecular formula C18H23NO3S B2784771 4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1351615-59-2

4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B2784771
CAS No.: 1351615-59-2
M. Wt: 333.45
InChI Key: ZTXCJCUTTZWNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a butoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the butoxy group, and the attachment of the thiophene ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (Nitric acid) or Br2 (Bromine).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazino)ethyl)benzamide
  • 4-butoxy-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, in particular, enhances its potential for electronic and photophysical applications .

Properties

IUPAC Name

4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-3-4-10-22-15-7-5-14(6-8-15)18(21)19-12-16(20)17-13(2)9-11-23-17/h5-9,11,16,20H,3-4,10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXCJCUTTZWNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=C(C=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.